3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
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Overview
Description
3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and material science.
Mechanism of Action
Target of Action
It’s known that pyrazolo[1,5-a]pyrimidines, a closely related class of compounds, are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound might interact with enzymes or receptors involved in purine metabolism.
Mode of Action
Pyrazoles, which are structurally similar, are known to exhibit tautomerism . This phenomenon may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .
Biochemical Pathways
The compound likely affects the biochemical pathways related to purine metabolism, given its structural similarity to pyrazolo[1,5-a]pyrimidines . The cyclization process starts from the N(H)1/NH2 dinucleophilic centers to promote the formation of pyrazolo[1,5-a]pyrimidines .
Pharmacokinetics
For instance, pyrazolopyrazinone derivatives were predicted to have suitable pharmacokinetic phases .
Result of Action
Related compounds, such as pyrazolo[1,5-a]pyrimidines, have shown antitrypanosomal activity . This suggests that the compound might have similar effects.
Action Environment
The structure and reactivity of similar compounds, such as pyrazoles, can be influenced by tautomerism , which could be affected by environmental factors like pH and temperature.
Preparation Methods
The synthesis of 3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate typically involves the condensation of aminopyrazoles with various reagents. One common method is the reaction of aminopyrazoles with 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are usually carried out under mild conditions and can yield high amounts of the desired product. Industrial production methods often involve the use of acyclic reagents, which have been developed to efficiently produce high yields .
Chemical Reactions Analysis
3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an anticancer agent and enzyme inhibitor . Additionally, it has applications in material science due to its significant photophysical properties, making it useful in the development of fluorescent probes and sensors .
Comparison with Similar Compounds
3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is unique due to its specific structural features, which differentiate it from other similar compounds. Similar compounds include pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines . These compounds share some structural similarities but differ in their chemical reactivity and biological activities. The unique structure of this compound allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(16)9-7-13-14-5-4-8(6-10(9)14)11(15)17-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNDUTJGLDUZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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